Benzeneethanol, 4-(acetyloxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

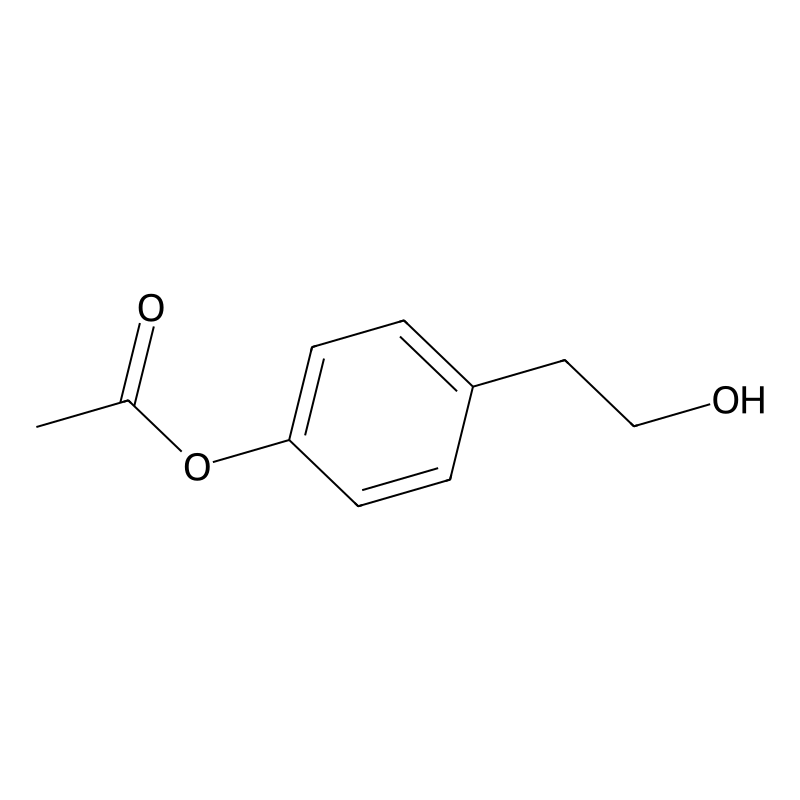

Benzeneethanol, 4-(acetyloxy)-, also known as 4-acetoxy-2-phenylethanol, is an organic compound characterized by the molecular formula C10H12O3. It is a derivative of benzeneethanol, featuring an acetoxy group (-OCOCH3) attached to the phenyl ring. This compound appears as a colorless liquid with a pleasant floral aroma, commonly utilized in the fragrance and cosmetic industries due to its aromatic properties. The compound is naturally found in various essential oils, contributing to its widespread application in flavoring and perfumery .

- Acetoxylation: This process involves introducing an acetoxy group into the molecule, which can be achieved through the reaction of benzeneethanol with acetic anhydride or acetyl chloride.

- Hydrolysis: Under acidic conditions, the acetoxy group can be hydrolyzed back to hydroxyl and acetic acid.

- Oxidation: The alcohol functional group can be oxidized to form corresponding aldehydes or acids, such as phenylacetic acid.

- Dehydrogenation: Benzeneethanol can be dehydrogenated to yield phenylacetaldehyde or further oxidized to phenylacetic acid .

Benzeneethanol, 4-(acetyloxy)- exhibits notable biological activities:

- Antimicrobial Properties: It has demonstrated effectiveness against various bacteria and fungi, making it a suitable candidate for use as a natural preservative in cosmetic formulations .

- Metabolism: In mammals, benzeneethanol is metabolized into phenylacetic acid. This metabolic pathway suggests potential implications for both therapeutic and toxicological profiles in human health .

The synthesis of benzeneethanol, 4-(acetyloxy)- can be achieved through several methods:

- Friedel-Crafts Acetylation: This method involves the reaction of benzeneethanol with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

- Direct Acetoxylation: Using acetic acid or acetyl chloride under appropriate conditions can also yield the desired product.

- Hydrolysis of Acetoxy Derivatives: Starting from an acetoxy derivative of benzeneethanol can lead to the formation of 4-acetoxy-benzeneethanol upon hydrolysis .

Benzeneethanol, 4-(acetyloxy)- finds extensive applications across various industries:

- Fragrance Industry: It is widely used as a fragrance component due to its pleasant floral scent.

- Cosmetics: The compound serves as a preservative and stabilizer in cosmetic formulations.

- Flavoring Agent: It is utilized in food products for imparting floral flavors.

- Pharmaceuticals: Its antimicrobial properties make it a candidate for use in medicinal formulations .

Studies on benzeneethanol, 4-(acetyloxy)- have explored its interactions with various biological systems:

- Toxicological Studies: Research indicates that while it possesses antimicrobial properties, high concentrations may lead to cytotoxic effects on certain cell lines.

- Metabolic Pathways: Investigations into its metabolism reveal that it is primarily converted into phenylacetic acid in the liver, which may have implications for drug interactions and toxicity profiles .

Benzeneethanol, 4-(acetyloxy)- shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzeneethanol | C8H10O | Primary alcohol with floral scent |

| Phenethyl acetate | C10H12O2 | Ester derivative with similar aroma |

| Benzyl acetate | C9H10O2 | Used as a flavoring agent; sweet aroma |

| 2-Phenylethanol | C8H10O | Similar structure; widely used in perfumes |

Uniqueness of Benzeneethanol, 4-(acetyloxy)-

What sets benzeneethanol, 4-(acetyloxy)- apart from these compounds is its specific acetoxy substitution on the phenethyl backbone. This modification enhances its solubility and stability in formulations while maintaining its aromatic properties. Additionally, its dual functionality as both a flavoring agent and preservative underscores its versatility compared to other similar compounds .